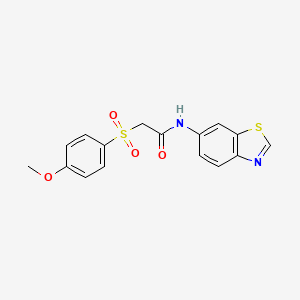

N-(1,3-benzothiazol-6-yl)-2-(4-methoxybenzenesulfonyl)acetamide

Description

N-(1,3-benzothiazol-6-yl)-2-(4-methoxybenzenesulfonyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S2/c1-22-12-3-5-13(6-4-12)24(20,21)9-16(19)18-11-2-7-14-15(8-11)23-10-17-14/h2-8,10H,9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJXSBGDCCCQIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)N=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-2-(4-methoxybenzenesulfonyl)acetamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Sulfonylation: The benzothiazole derivative is then subjected to sulfonylation using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Acetamide Formation: The final step involves the acylation of the sulfonylated benzothiazole with an appropriate acylating agent to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-2-(4-methoxybenzenesulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-2-(4-methoxybenzenesulfonyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Benzothiazole Derivatives: Compounds with similar benzothiazole cores, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.

Sulfonyl Acetamides: Compounds with similar sulfonyl acetamide structures, such as N-(4-methoxyphenyl)-2-(phenylsulfonyl)acetamide.

Uniqueness

N-(1,3-benzothiazol-6-yl)-2-(4-methoxybenzenesulfonyl)acetamide is unique due to its specific combination of benzothiazole and sulfonyl acetamide moieties, which may confer distinct biological and chemical properties compared to other similar compounds.

Biological Activity

N-(1,3-benzothiazol-6-yl)-2-(4-methoxybenzenesulfonyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article examines the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzothiazole moiety linked to a methoxybenzenesulfonyl group, which is critical for its biological activity.

Biological Activity Overview

Research has indicated that compounds with benzothiazole structures exhibit various biological activities, including:

- Anticancer Activity : Many benzothiazole derivatives have shown promising results against different cancer cell lines.

- Anti-inflammatory Effects : Compounds in this category have been reported to reduce inflammatory markers.

- Antimicrobial Properties : Some derivatives possess activity against bacterial and fungal strains.

Anticancer Activity

A study focused on a series of benzothiazole derivatives, including this compound, evaluated their effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The following results were observed:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| B7 | A431 | 1.5 | Induction of apoptosis via AKT/ERK inhibition |

| B7 | A549 | 2.0 | Cell cycle arrest and reduced migration |

The compound demonstrated significant inhibition of cell proliferation, decreased levels of inflammatory cytokines IL-6 and TNF-α, and promoted apoptosis in treated cells .

Anti-inflammatory Activity

In another study assessing the anti-inflammatory properties of benzothiazole compounds, this compound was found to significantly reduce the expression of inflammatory markers in RAW264.7 macrophages. The results indicated:

| Inflammatory Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 150 | 50 |

| TNF-α | 200 | 70 |

These findings suggest that the compound may serve as a dual-action agent targeting both cancer proliferation and inflammation .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves modulation of key signaling pathways. Specifically, it has been shown to inhibit the AKT and ERK pathways, which are critical for cell survival and proliferation. This inhibition leads to increased apoptosis and reduced migration of cancer cells .

Q & A

Q. What are the established synthesis protocols for N-(1,3-benzothiazol-6-yl)-2-(4-methoxybenzenesulfonyl)acetamide?

The compound is synthesized via multi-step reactions, typically starting with sulfonylation of a benzothiazole precursor followed by coupling with a methoxybenzenesulfonyl group. Key steps include:

- Sulfonylation : Reaction of 4-methoxybenzenesulfonyl chloride with a benzothiazole intermediate under basic conditions (e.g., sodium hydride or potassium carbonate) in solvents like dimethyl sulfoxide (DMSO) or ethanol .

- Acetamide Formation : Coupling via nucleophilic substitution or amidation, monitored by thin-layer chromatography (TLC) for reaction progress .

- Purification : Crystallization or column chromatography to isolate the final product, with structural confirmation via IR and NMR .

Q. How is the molecular structure of this compound confirmed experimentally?

Advanced spectroscopic and crystallographic techniques are employed:

- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR identify functional groups (e.g., methoxy, sulfonyl, acetamide) and confirm regiochemistry .

- Infrared (IR) Spectroscopy : Validates sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .

- X-ray Crystallography : Resolves bond lengths and angles, with SHELXL software refining the structure .

Q. What solvent systems and reaction conditions are optimal for its synthesis?

Polar aprotic solvents (e.g., DMSO, DMF) enhance reactivity during sulfonylation, while ethanol or methanol aids in intermediate isolation. Temperature control (60–80°C) prevents decomposition of heat-sensitive intermediates . Catalysts like sodium hydride improve reaction efficiency .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what methodologies validate these interactions?

The benzothiazole and sulfonyl groups enable interactions with enzymes/receptors (e.g., kinase inhibition or protease modulation). Methodologies include:

- Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates or colorimetric assays (e.g., inhibition of Helicobacter pylori succinate dehydrogenase, as seen in related compounds ).

- Molecular Docking : Computational models predict binding modes, validated by site-directed mutagenesis or competitive binding assays .

Q. How can researchers resolve contradictions between computational predictions of biological activity and experimental results?

Discrepancies may arise from solvent effects or protein flexibility. Strategies include:

Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic use?

Modifications focus on:

- Solubility : Introducing polar groups (e.g., hydroxyl or amine) to the benzothiazole ring .

- Metabolic Stability : Fluorination of aromatic rings reduces oxidative metabolism, as seen in fluorinated analogs .

- Bioavailability : Microsomal stability assays and Caco-2 cell models assess absorption and first-pass metabolism .

Q. How can researchers address inconsistent biological activity data across different experimental models?

Variability may stem from cell-line specificity or assay conditions. Solutions include:

Q. What analytical methods differentiate between desired products and by-products during synthesis?

High-resolution techniques are critical:

- LC-MS/MS : Detects trace impurities (<0.1%) and quantifies yields .

- 2D NMR (e.g., HSQC, COSY) : Resolves overlapping signals in complex mixtures .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

Structure-Activity Relationship (SAR) studies reveal:

- Fluorination : Enhances binding affinity (e.g., fluorinated aniline derivatives in and show improved IC₅₀ values ).

- Chlorination : Increases metabolic stability but may reduce solubility .

Q. What experimental designs mitigate decomposition during long-term stability studies?

Accelerated stability testing under varied conditions (pH, temperature, light) identifies degradation pathways:

- Forced Degradation Studies : Use acidic/basic hydrolysis, oxidation (H₂O₂), and photolysis to profile degradation products .

- Solid-State NMR : Monitors crystallinity changes affecting shelf life .

Data Analysis & Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.